- Preparation of 4-oxo-3,4-dihydroquinazoline compounds as inhibitors of human immunodeficiency virus replication, World Intellectual Property Organization, , ,
Cas no 943830-79-3 (3-bromo-6-chloro-2-fluorobenzonitrile)
943830-79-3 structure
Product Name:3-bromo-6-chloro-2-fluorobenzonitrile
Numero CAS:943830-79-3
MF:C7H2BrClFN
MW:234.452883243561
MDL:MFCD11846056
CID:1984245
PubChem ID:50997949
Update Time:2025-05-28
3-bromo-6-chloro-2-fluorobenzonitrile Proprietà chimiche e fisiche
Nomi e identificatori
-
- 3-bromo-6-chloro-2-fluorobenzonitrile
- 5-BROMO-2-CHLORO-6-FLUOROBENZONITRILE
- 3-Bromo-6-chloro-2-fluorobenzonitrile (ACI)
- AS-48281
- SY353312
- TWYUOUVQRHKSFE-UHFFFAOYSA-N
- SCHEMBL1222829
- MFCD11846056
- 943830-79-3
- DB-058190
- AKOS027324396
- F30157
- CS-0138189
- 3-Bromo-2-fluoro-6-chlorobenzonitrile
- EN300-6775619
-
- MDL: MFCD11846056
- Inchi: 1S/C7H2BrClFN/c8-5-1-2-6(9)4(3-11)7(5)10/h1-2H
- Chiave InChI: TWYUOUVQRHKSFE-UHFFFAOYSA-N
- Sorrisi: N#CC1C(Cl)=CC=C(Br)C=1F
Proprietà calcolate
- Massa esatta: 232.90432g/mol
- Massa monoisotopica: 232.90432g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 1
- Conta atomi pesanti: 11
- Conta legami ruotabili: 0
- Complessità: 190
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 3.1
- Superficie polare topologica: 23.8Ų
3-bromo-6-chloro-2-fluorobenzonitrile Prezzodi più >>
| Categorie correlate | No. | Product Name | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
|---|---|---|---|---|---|---|---|---|
| CHENG DOU FEI BO YI YAO Technology Co., Ltd. | FC11413-50g |
3-bromo-6-chloro-2-fluorobenzonitrile |
943830-79-3 | 95% | 50g |
$1500 | 2023-09-07 | |
| Fluorochem | 037734-250mg |
5-Bromo-2-chloro-6-fluorobenzonitrile |
943830-79-3 | 95% | 250mg |
£93.00 | 2022-02-28 | |
| Fluorochem | 037734-1g |
5-Bromo-2-chloro-6-fluorobenzonitrile |
943830-79-3 | 95% | 1g |
£188.00 | 2022-02-28 | |
| Fluorochem | 037734-5g |
5-Bromo-2-chloro-6-fluorobenzonitrile |
943830-79-3 | 95% | 5g |
£791.00 | 2022-02-28 | |
| Apollo Scientific | PC500493-250mg |
3-Bromo-6-chloro-2-fluorobenzonitrile |
943830-79-3 | 95% | 250mg |
£80.00 | 2023-09-01 | |
| Apollo Scientific | PC500493-1g |
3-Bromo-6-chloro-2-fluorobenzonitrile |
943830-79-3 | 95% | 1g |
£157.00 | 2023-09-01 | |
| Apollo Scientific | PC500493-5g |
3-Bromo-6-chloro-2-fluorobenzonitrile |
943830-79-3 | 95% | 5g |
£491.00 | 2023-09-01 | |
| abcr | AB461263-250 mg |
3-Bromo-6-chloro-2-fluorobenzonitrile |
943830-79-3 | 250MG |
€173.50 | 2023-07-18 | ||
| abcr | AB461263-1 g |
3-Bromo-6-chloro-2-fluorobenzonitrile |
943830-79-3 | 1g |
€307.00 | 2023-07-18 | ||
| abcr | AB461263-5 g |
3-Bromo-6-chloro-2-fluorobenzonitrile |
943830-79-3 | 5g |
€1,143.60 | 2023-07-18 |
3-bromo-6-chloro-2-fluorobenzonitrile Metodo di produzione
Metodo di produzione 1
Condizioni di reazione
1.1 Reagents: Hydroxylamine-O-sulfonic acid Solvents: Water ; rt → 50 °C; 18 h, 50 °C; 50 °C → rt; 1 - 1.5 h, rt
Riferimento
Metodo di produzione 2
Condizioni di reazione
1.1 Reagents: Hydroxylamine-O-sulfonic acid Solvents: Water ; rt → 50 °C; 18 h, 50 °C; 50 °C → rt; 1 - 1.5 h, rt
Riferimento
- Potent Long-Acting Inhibitors Targeting the HIV-1 Capsid Based on a Versatile Quinazolin-4-one Scaffold, Journal of Medicinal Chemistry, 2023, 66(3), 1941-1954
Metodo di produzione 3
Condizioni di reazione
1.1 Reagents: Hydroxylamine-O-sulfonic acid Solvents: Water ; rt → 50 °C; 18 h, 50 °C; 50 °C → rt; 1 - 1.5 h, rt
Riferimento
- Preparation of two indazolylquinazolinone derivatives as inhibitors of human immunodeficiency virus replication useful in the treatment of HIV infections, World Intellectual Property Organization, , ,
Metodo di produzione 4
Condizioni di reazione
1.1 Reagents: Hydroxylamine-O-sulfonic acid Solvents: Water ; rt → 50 °C; 18 h, 50 °C; 50 °C → rt; 1 - 1.5 h, rt
Riferimento
- Preparation of quinazolinyl-indazole derivatives and their use as inhibitors of human immunodeficiency virus replication, World Intellectual Property Organization, , ,
Metodo di produzione 5
Condizioni di reazione
1.1 Reagents: Hydroxylamine-O-sulfonic acid Solvents: Water ; rt → 50 °C; 18 h, 50 °C; 50 °C → rt; 1 - 1.5 h, rt
Riferimento
- Preparation of heterocyclyl substituted acetamides as inhibitors of human immunodeficiency virus replication, World Intellectual Property Organization, , ,
Metodo di produzione 6
Condizioni di reazione
1.1 Reagents: Hydroxylamine-O-sulfonic acid Solvents: Water ; rt → 50 °C; 18 h, 50 °C; 50 °C → rt; 1 - 1.5 h, rt
Riferimento
- Preparation of pyrido[2,3-d]pyrimidine derivatives as inhibitors of human immunodeficiency virus replication, World Intellectual Property Organization, , ,
Metodo di produzione 7
Condizioni di reazione
1.1 Reagents: Hydroxylamine-O-sulfonic acid Solvents: Water ; rt → 50 °C; 18 h, 50 °C; 50 °C → rt; 1 - 1.5 h, rt
Riferimento
- Preparation of pyridopyrimidines as inhibitors of human immunodeficiency virus replication, World Intellectual Property Organization, , ,
Metodo di produzione 8
Condizioni di reazione
1.1 Reagents: Hydroxylamine-O-sulfonic acid Solvents: Water ; rt → 50 °C; 18 h, 50 °C; 50 °C → rt; 1 - 1.5 h, rt
Riferimento
- Indazolylquinazolinone derivatives as inhibitors of human immunodeficiency virus replication and their preparation, World Intellectual Property Organization, , ,
Metodo di produzione 9
Condizioni di reazione
1.1 Reagents: Hydroxylamine-O-sulfonic acid Solvents: Water ; rt → 50 °C; 18 h, 50 °C; 50 °C → rt; 1 - 1.5 h, rt
Riferimento
- Indazolylquinazolinones as inhibitors of human immunodeficiency virus replication and their preparation, World Intellectual Property Organization, , ,
Metodo di produzione 10
Condizioni di reazione
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ; -78 °C; 10 min, -78 °C
1.2 -78 °C; 1 h, -78 °C → -20 °C
1.3 Reagents: Ammonium chloride Solvents: Water
1.4 Reagents: Hydroxylamine-O-sulfonic acid Solvents: Water ; overnight, 50 °C
1.2 -78 °C; 1 h, -78 °C → -20 °C
1.3 Reagents: Ammonium chloride Solvents: Water
1.4 Reagents: Hydroxylamine-O-sulfonic acid Solvents: Water ; overnight, 50 °C
Riferimento
- Structural and mechanistic bases for a potent HIV-1 capsid inhibitor, Science (Washington, 2020, 370(6514), 360-364
Metodo di produzione 11
Condizioni di reazione
1.1 Reagents: Acetic acid , Acetic anhydride , Hydroxyamine hydrochloride ; 45 °C → 75 °C
Riferimento
- Methods and intermediates for preparation of antiretroviral pyridine derivative useful for treatment of HIV-1 infections, World Intellectual Property Organization, , ,
Metodo di produzione 12
Condizioni di reazione
1.1 Solvents: Water ; 18 h, rt → 50 °C; cooled
Riferimento
- Preparation of 4-aminopicolic acid derivative herbicides, World Intellectual Property Organization, , ,
Metodo di produzione 13
Condizioni di reazione
1.1 Reagents: Hydroxylamine-O-sulfonic acid Solvents: Water ; 18 h, 50 °C
Riferimento
- Preparation of 2-(polysubstituted aryl)-6-amino-5-halo-4-pyrimidinecarboxylic acids as herbicides., World Intellectual Property Organization, , ,
3-bromo-6-chloro-2-fluorobenzonitrile Raw materials
3-bromo-6-chloro-2-fluorobenzonitrile Preparation Products
3-bromo-6-chloro-2-fluorobenzonitrile Fornitori
Tiancheng Chemical (Jiangsu) Co., Ltd
Membro d'oro
(CAS:943830-79-3)3-bromo-6-chloro-2-fluoroBenzonitrile
Numero d'ordine:LE7814
Stato delle scorte:in Stock
Quantità:25KG,200KG,1000KG
Purezza:99%
Informazioni sui prezzi Ultimo aggiornamento:Friday, 20 June 2025 11:58
Prezzo ($):discuss personally
Email:18501500038@163.com
Amadis Chemical Company Limited
Membro d'oro
(CAS:943830-79-3)3-bromo-6-chloro-2-fluorobenzonitrile
Numero d'ordine:A931273
Stato delle scorte:in Stock
Quantità:1g/5g/10g
Purezza:99%
Informazioni sui prezzi Ultimo aggiornamento:Friday, 30 August 2024 15:04
Prezzo ($):162.0/683.0/890.0
Email:sales@amadischem.com
3-bromo-6-chloro-2-fluorobenzonitrile Letteratura correlata
-
Christopher J. Harrison,Kyle J. Berean,Enrico Della Gaspera,Jian Zhen Ou,Richard B. Kaner,Kourosh Kalantar-zadeh,Torben Daeneke Nanoscale, 2016,8, 16276-16283
-
Weili Dai,Guangjun Wu,Michael Hunger Chem. Commun., 2015,51, 13779-13782
-
Nan Fu,Naphaporn Chiewchan,Xiao Dong Chen Food Funct., 2020,11, 211-220
-
Shintaro Takata,Yoshihiro Miura Phys. Chem. Chem. Phys., 2014,16, 24784-24789
-
Hanie Hashtroudi,Ian D. R. Mackinnon J. Mater. Chem. C, 2020,8, 13108-13126
943830-79-3 (3-bromo-6-chloro-2-fluorobenzonitrile) Prodotti correlati
- 1126779-33-6(4-bromo-2-chloro-5-fluorobenzonitrile)
- 943830-58-8(1-Bromo-4-chloro-2-fluoro-3-methylbenzene)
- 1160574-17-3(3-Bromo-5,6-dichloro-2-fluorobenzonitrile)
- 1421620-33-8(3-Bromo-2-chloro-6-fluorobenzonitrile)
- 218797-72-9(4-bromo-2-chloro-6-fluoroBenzonitrile)
- 886502-19-8(6-Chloro-2-fluoro-3-methylbenzonitrile)
- 668-45-1(2-Chloro-6-fluorobenzonitrile)
- 1160574-08-2(6-Chloro-3,5-dibromo-2-fluorobenzonitrile)
- 886500-98-7(2-Chloro-6-fluoro-3-methylbenzonitrile)
- 1160574-15-1(3-bromo-5-chloro-2-fluorobenzonitrile)
Fornitori consigliati
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:943830-79-3)3-bromo-6-chloro-2-fluoroBenzonitrile
Purezza:99%
Quantità:25KG,200KG,1000KG
Prezzo ($):Inchiesta
Amadis Chemical Company Limited
(CAS:943830-79-3)3-bromo-6-chloro-2-fluorobenzonitrile
Purezza:99%/99%/99%
Quantità:1g/5g/10g
Prezzo ($):162.0/683.0/890.0